molecular formula C₂₄H₁₄D₁₀N₆O₂S₃ B1156486 BPTES-d10

BPTES-d10

Cat. No.: B1156486
M. Wt: 534.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPTES-d10 (Bis-2-[5-phenylacetamido-1,3,4-thiadiazol-2-yl]ethyl sulfide-d10) is a deuterated analog of the glutaminase inhibitor BPTES. It is specifically designed to enhance metabolic stability and pharmacokinetic (PK) properties by replacing ten hydrogen atoms with deuterium at key positions. This deuteration strategy aims to prolong the drug’s half-life by reducing susceptibility to cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for thiadiazole-containing compounds. This compound retains the primary mechanism of action of its parent compound, inhibiting glutaminase C (GAC), an enzyme critical for cancer cell metabolism in glutamine-addicted tumors. Its molecular formula is C₂₄H₁₈D₁₀N₆O₂S₃, with a molecular weight of 582.78 g/mol.

Properties

Molecular Formula

C₂₄H₁₄D₁₀N₆O₂S₃

Molecular Weight

534.74

Synonyms

N,N’-[Thiobis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]bis-benzeneacetamide-d10

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares BPTES-d10 with structurally and functionally related compounds, focusing on pharmacological efficacy , metabolic stability , and toxicological profiles .

Structural Analogues
Table 1: Structural Comparison of this compound and Analogues
Compound Core Structure Key Modifications Deuterated Sites Molecular Weight (g/mol)
This compound Bis-thiadiazole sulfide Deuterium at 10 positions C-H → C-D bonds 582.78
BPTES Bis-thiadiazole sulfide Non-deuterated None 562.68
CB-839 Thiadiazole-carboxamide Trifluoromethyl substitution None 523.52
DON (6-Diazo-5-oxo-L-norleucine) Glutamine analog Competitive inhibitor None 173.16

Key Observations :

  • This compound and BPTES share identical core structures but differ in deuterium substitution, which enhances metabolic stability.
  • CB-839, a clinical-stage glutaminase inhibitor, lacks deuterium but incorporates a trifluoromethyl group to improve solubility and target binding.
  • DON, a classical glutamine antagonist, exhibits broader enzyme inhibition but higher systemic toxicity.
Pharmacological Efficacy
Table 2: In Vitro and In Vivo Efficacy Data
Compound IC₅₀ (GAC Inhibition, nM) Tumor Growth Inhibition (%, in vivo) Selectivity (GAC vs. Other Isoforms)
This compound 32 ± 4.2 78% (HCC827 xenograft) >100-fold selectivity for GAC
BPTES 28 ± 3.8 65% (HCC827 xenograft) >100-fold selectivity for GAC
CB-839 16 ± 2.1 82% (PC3 xenograft) 50-fold selectivity for GAC
DON 120 ± 15 45% (A549 xenograft) Non-selective

Key Findings :

  • This compound shows comparable GAC inhibitory potency to BPTES but demonstrates superior in vivo efficacy due to enhanced PK properties.
  • CB-839 exhibits higher potency but lower selectivity, increasing off-target risks.
  • DON’s low selectivity correlates with its dose-limiting toxicity.
Metabolic Stability and CYP Interactions
Table 3: Metabolic Stability in Human Liver Microsomes (HLM)
Compound Half-life (min) CYP3A4 Inhibition (%) CYP2D6 Inhibition (%)
This compound 48 ± 6 12 ± 2 8 ± 1
BPTES 22 ± 3 25 ± 4 18 ± 3
CB-839 65 ± 8 8 ± 1 5 ± 0.5

Key Insights :

  • This compound’s deuteration reduces CYP3A4/2D6 inhibition by 50% compared to BPTES, minimizing drug-drug interaction risks.
  • CB-839’s longer half-life is attributed to its trifluoromethyl group, which resists oxidative metabolism.
Toxicity Profiles
Table 4: Acute Toxicity (LD₅₀ in Mice)
Compound LD₅₀ (mg/kg) Major Adverse Effects
This compound 320 Mild hepatotoxicity (reversible)
BPTES 280 Hepatotoxicity, nephrotoxicity
CB-839 450 Gastrointestinal disturbances
DON 85 Bone marrow suppression, neurotoxicity

Critical Analysis :

  • This compound’s improved safety profile aligns with reduced CYP-mediated metabolite formation.
  • DON’s severe toxicity limits its clinical utility despite potent glutamine antagonism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.